1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid thiazol-2-ylamide
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Overview
Description
7-hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Pyridoquinoline Core: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a dihydropyridine derivative.
Coupling of the Thiazole and Pyridoquinoline Units: The thiazole and pyridoquinoline units are coupled through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Hydroxy and Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
7-hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyridoquinoline Derivatives: Compounds such as camptothecin and quinoline-based drugs are known for their anticancer properties.
Uniqueness
7-hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to its combination of thiazole and pyridoquinoline rings, along with the presence of hydroxy and carboxamide functional groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3O3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c20-13-10-5-1-3-9-4-2-7-19(12(9)10)15(22)11(13)14(21)18-16-17-6-8-23-16/h1,3,5-6,8,20H,2,4,7H2,(H,17,18,21) |
InChI Key |
NTLLMIRIELGOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=NC=CS4)O |
Origin of Product |
United States |
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